2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Overview
Description
TPU-0037C is a metabolite derived from the marine actinomycete Streptomyces platensis. It is structurally similar to lydicamycin and exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains . it is ineffective against Gram-negative bacteria .
Mechanism of Action
Target of Action
Antibiotic TPU-0037-C primarily targets the bacterial RNA polymerase , an enzyme responsible for transcription initiation and elongation . This enzyme plays a crucial role in bacterial RNA synthesis, which is essential for protein production and subsequent bacterial growth and reproduction .
Mode of Action
Antibiotic TPU-0037-C exerts its bactericidal effects by inhibiting bacterial RNA polymerase . Through its interaction with the RNA polymerase, it disrupts the transcription process, leading to the inhibition of bacterial RNA synthesis . This disruption in RNA synthesis ultimately leads to bacterial cell death .
Biochemical Pathways
transcription process in bacteria. By inhibiting RNA polymerase, it disrupts the normal functioning of the transcription pathway, preventing the synthesis of essential proteins and leading to bacterial cell death .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Antibiotic TPU-0037-C’s action is the death of bacterial cells . It is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is ineffective against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
TPU-0037C is typically isolated from the fermentation broth of Streptomyces platensis. The fermentation process involves cultivating the actinomycete in a suitable medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of TPU-0037C involves large-scale fermentation of Streptomyces platensis. The fermentation broth is subjected to solvent extraction, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
TPU-0037C undergoes several types of chemical reactions, including:
Oxidation: TPU-0037C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in TPU-0037C.
Substitution: TPU-0037C can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
TPU-0037C has several scientific research applications:
Chemistry: TPU-0037C is used as a model compound to study the synthesis and reactivity of marine natural products.
Biology: It is employed in research on antibacterial agents, particularly against Gram-positive bacteria.
Medicine: TPU-0037C is investigated for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the development of antibacterial coatings and materials
Comparison with Similar Compounds
Similar Compounds
Lydicamycin: Structurally similar to TPU-0037C and also exhibits antibacterial activity.
BN 4515N: Another compound related to TPU-0037C, known for its neuritogenic activity.
Uniqueness
TPU-0037C is unique due to its high activity against methicillin-resistant Staphylococcus aureus strains, making it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXJBHGJDKUNW-OZIHTJRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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